molecular formula C9H7BrN2O B2678883 1-(3-bromophenyl)-1H-pyrazole-3-ol CAS No. 1242331-13-0

1-(3-bromophenyl)-1H-pyrazole-3-ol

Cat. No.: B2678883
CAS No.: 1242331-13-0
M. Wt: 239.072
InChI Key: IHWYWBLHYJXETL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-pyrazole-3-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a bromine atom on the phenyl ring and a hydroxyl group on the pyrazole ring makes this compound a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-1H-pyrazole-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield this compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-1H-pyrazole-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-bromophenyl)-1H-pyrazole-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-1H-pyrazole-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromophenyl)-1H-pyrazole-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-phenyl-1H-pyrazole-3-ol: Similar structure but without the bromine atom.

    3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains additional substituents on the pyrazole ring.

Uniqueness

1-(3-bromophenyl)-1H-pyrazole-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-bromophenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWYWBLHYJXETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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